Dexamethasone acid ethyl ester
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Overview
Description
Dexamethasone ethyl ester is a synthetic glucocorticoid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexamethasone ethyl ester can be synthesized through esterification of dexamethasone. The process involves the reaction of dexamethasone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of dexamethasone ethyl ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and ethanol.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dexamethasone and ethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Hydroxyl derivatives of dexamethasone.
Scientific Research Applications
Dexamethasone ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Dexamethasone ethyl ester exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone acetate
- Dexamethasone phosphate
- Betamethasone esters
- Hydrocortisone esters
Uniqueness
Dexamethasone ethyl ester is unique due to its specific ester linkage, which influences its pharmacokinetics and pharmacodynamics. Compared to other dexamethasone esters, it may offer different rates of hydrolysis and release, making it suitable for specific therapeutic applications .
Properties
CAS No. |
37926-77-5 |
---|---|
Molecular Formula |
C23H31FO5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
InChI Key |
VWJZUPZHKJIUEH-HOGMHMTRSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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